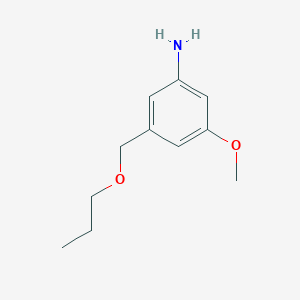![molecular formula C14H19ClO B13202746 ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C14H19ClO It is a chlorinated derivative of benzene, featuring a chloromethyl group attached to a hexenyl chain, which is further connected to a benzene ring through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)hex-5-en-1-ol.
Etherification: The alcohol group of 3-(chloromethyl)hex-5-en-1-ol is reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) to form the ether linkage.
Purification: The product is then purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hexenyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the hexenyl chain can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hex-5-en-1-ol, hex-5-enal, or hex-5-enoic acid.
Reduction: Formation of 3-(chloromethyl)hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The hexenyl chain and benzene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.
Hex-5-en-1-ol: Similar in having a hexenyl chain with a terminal alcohol group.
Chloromethylbenzene: Similar in having a chloromethyl group directly attached to a benzene ring.
Uniqueness
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene is unique due to its combination of a chloromethyl group, a hexenyl chain, and a benzene ring connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H19ClO |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
3-(chloromethyl)hex-5-enoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h2-5,7-8,13H,1,6,9-12H2 |
InChI-Schlüssel |
NLJMWDAXPZUAEC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CCOCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


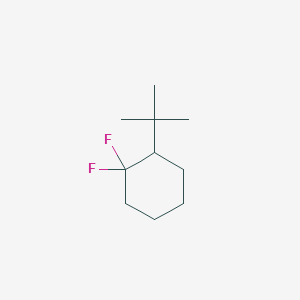
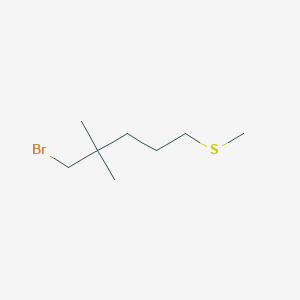

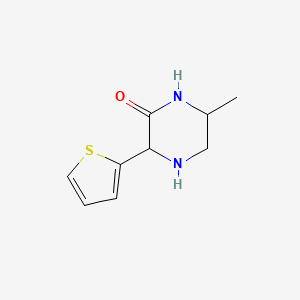
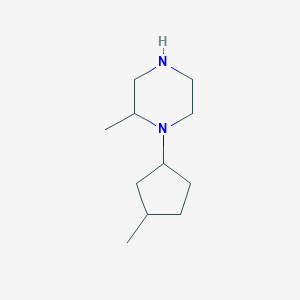



![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
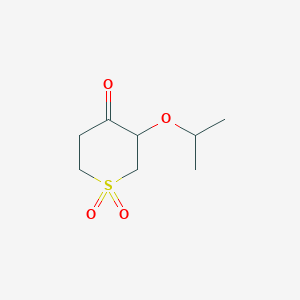

![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
